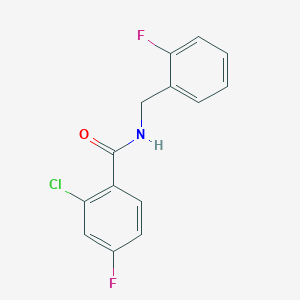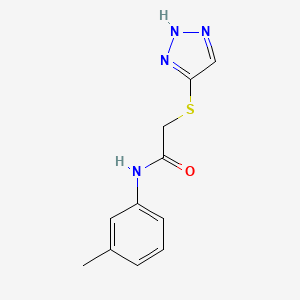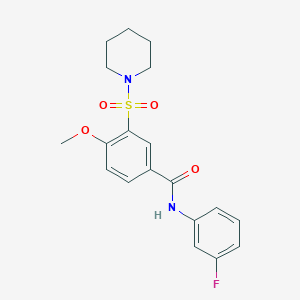
3-(1,3-benzodioxol-5-yl)-5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDDO, and it is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure.
科学的研究の応用
BDDO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, BDDO has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. It has also been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
In materials science, BDDO has been used as a building block for the synthesis of novel materials, such as polymers and metal-organic frameworks. These materials have potential applications in diverse areas, such as catalysis, gas storage, and drug delivery.
In organic electronics, BDDO has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). OLEDs are a promising technology for the development of high-performance, energy-efficient displays and lighting systems.
作用機序
The mechanism of action of BDDO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. BDDO has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are key regulators of cell survival and growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDDO has been shown to exhibit a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, BDDO has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neuronal cells, BDDO has been shown to protect against oxidative stress and neuroinflammation, which are implicated in the development of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of BDDO is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. BDDO also exhibits good solubility in a range of organic solvents, which makes it easy to handle and process in the laboratory.
However, there are also some limitations associated with the use of BDDO in lab experiments. For example, BDDO is relatively expensive to synthesize, which can limit its availability for research purposes. Additionally, BDDO has been shown to exhibit some toxicity towards normal cells, which can complicate its use in animal studies.
将来の方向性
There are several future directions for research on BDDO. One area of interest is the development of novel BDDO-based materials for various applications, such as catalysis and drug delivery. Another area of interest is the investigation of the mechanism of action of BDDO, which could provide insights into its potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of BDDO in animal models and clinical trials.
合成法
The synthesis of BDDO involves the reaction between 2-chloro-4,5-difluorobenzonitrile and 1,3-benzodioxole-5-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent, such as dimethylformamide or acetonitrile, at high temperature and pressure. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF2N2O3/c16-9-5-11(18)10(17)4-8(9)15-19-14(20-23-15)7-1-2-12-13(3-7)22-6-21-12/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVNKDBWCBBYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC(=C(C=C4Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-7-(2,4,5-trimethoxybenzoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5342078.png)
![[4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5342090.png)
![4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5342095.png)
![3-(4-bromophenyl)-2-(methoxymethyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5342096.png)

![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5342109.png)

![ethyl 2-benzylidene-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342126.png)

![1-[(4-chloro-2-fluorophenyl)acetyl]piperidine](/img/structure/B5342142.png)
![2-[4-(4-sec-butoxy-3-chlorobenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B5342145.png)
![3-acetylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B5342163.png)

![N-(3-amino-3-oxopropyl)-N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5342179.png)